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Compound of Interest

Compound Name: PLX-4720

Cat. No.: B1684328

PLX-4720: A Selective BRAF V600E Inhibitor

An In-depth Technical Guide for Researchers and
Drug Development Professionals

This technical guide provides a comprehensive overview of PLX-4720, a potent and selective
small-molecule inhibitor of the BRAF V600E mutant kinase. It is intended for researchers,
scientists, and professionals in the field of drug development who are interested in the
preclinical characteristics and experimental evaluation of this compound. This document details
the mechanism of action, preclinical efficacy, and relevant experimental methodologies
associated with PLX-4720.

Introduction

The BRAF gene, a member of the RAF family of serine/threonine protein kinases, is a critical
component of the RAS-RAF-MEK-ERK-MAP kinase signaling pathway, which regulates cell
proliferation, differentiation, and survival.[1][2] The V600E mutation in the BRAF gene is the
most common oncogenic protein kinase mutation, leading to constitutive activation of the BRAF
kinase and subsequent hyperactivation of the downstream MAPK pathway.[1] This aberrant
signaling is a key driver in a significant percentage of various cancers, most notably melanoma.

[1]

PLX-4720 is a 7-azaindole derivative developed through a structure-guided discovery
approach to specifically target the active conformation of the BRAF V600E mutant protein.[3][4]
[5] Its high selectivity allows for potent inhibition of the oncogenic pathway in cancer cells
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harboring the BRAF V600E mutation, while sparing cells with wild-type BRAF.[4][6] This
targeted approach has demonstrated significant anti-tumor activity in preclinical models,
including the induction of cell cycle arrest and apoptosis, and tumor regression in xenograft
studies.[4][6]

Chemical Properties

PLX-4720 is an organic compound classified as an aryl-phenylketone, a pyrrolopyridine, a
sulfonamide, a difluorobenzene, and an organochlorine compound.[7][8]

Property Value

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-
Chemical Name carbonyl)-2,4-difluorophenyl]propane-1-

sulfonamide[8]

Molecular Formula C17H14CIF2N303S[8][9]
Molecular Weight 413.83 g/mol [10]
CAS Number 918505-84-7[9]

Mechanism of Action

PLX-4720 functions as a highly selective inhibitor of the BRAF V600E kinase.[3][11] The
V600E mutation, a substitution of valine with glutamic acid at position 600, mimics
phosphorylation, leading to a constitutively active kinase domain.[1] This results in persistent
downstream signaling through the MAPK pathway, promoting uncontrolled cell growth and
survival.[1]

PLX-4720 is an ATP-competitive inhibitor that binds to the ATP-binding site of the active
conformation of BRAF V600E.[5][12] This selective binding blocks the kinase activity of the
mutated protein, thereby inhibiting the phosphorylation of its downstream target, MEK.[4] The
subsequent reduction in phosphorylated ERK (pERK) leads to the downregulation of the entire
MAPK signaling cascade.[4] This targeted inhibition ultimately results in cell cycle arrest and
apoptosis in cancer cells that are dependent on the BRAF V600E mutation for their proliferation
and survival.[4][6]
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Prepare Reagents:
Enzyme, Substrate, ATP, PLX-4720
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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